2-Methoxy-5-(propan-2-YL)phenol
Overview
Description
“2-Methoxy-5-(propan-2-YL)phenol” is a phenol derivative with a molecular formula of C10H14O2 . It is also known as carvacrol, which is a colorless, clear, viscous liquid with a characteristic odor and taste (oregano). It has antimicrobial properties and is used as a food additive .
Synthesis Analysis
Phenol derivatives, including “2-Methoxy-5-(propan-2-YL)phenol”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .Molecular Structure Analysis
The molecular structure of “2-Methoxy-5-(propan-2-YL)phenol” can be analyzed using its molecular formula C10H14O2 . The average mass is 164.201 Da and the monoisotopic mass is 164.083725 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-5-(propan-2-YL)phenol” include a molecular weight of 166.22 . More detailed properties such as boiling point, density, etc., were not found in the search results.Scientific Research Applications
Chemical Research
“2-Methoxy-5-(propan-2-YL)phenol” is a chemical compound that is used in various chemical research . It’s often used as a reagent or a building block in the synthesis of more complex molecules .
Synthesis of Bioactive Natural Products
Phenol derivatives, like “2-Methoxy-5-(propan-2-YL)phenol”, have been widely researched for their high potential in synthesizing bioactive natural products . These natural products have various applications in medicinal chemistry and drug discovery .
Conducting Polymers
Phenol derivatives are also used in the development of conducting polymers . These polymers have a wide range of applications, including in electronic devices, sensors, and energy storage systems .
Spectral and Non-Linear Optical (NLO) Properties
A study has been conducted on the spectral and NLO properties of "2-Methoxy-5-(propan-2-YL)phenol" . The results of this study could have implications in the field of optics and photonics .
Safety and Hazards
Future Directions
Phenol derivatives, including “2-Methoxy-5-(propan-2-YL)phenol”, have been widely researched due to their high potential for synthesizing bioactive natural products and conducting polymers . They have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
properties
IUPAC Name |
2-methoxy-5-propan-2-ylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7(2)8-4-5-10(12-3)9(11)6-8/h4-7,11H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGISUJYQPUIDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701299469 | |
Record name | 2-Methoxy-5-(1-methylethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701299469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(propan-2-YL)phenol | |
CAS RN |
499-79-6 | |
Record name | 2-Methoxy-5-(1-methylethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-(1-methylethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701299469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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